BenchChemオンラインストアへようこそ!

4-(5-Methoxy-1H-indol-3-YL)cyclohexanone

IDO1 Inhibition Cancer Immunotherapy Indole Derivatives

4-(5-Methoxy-1H-indol-3-YL)cyclohexanone is a high-purity indole-cyclohexanone hybrid essential for IDO1 inhibitor and cannabinoid receptor modulator research. Its 5-methoxy substitution delivers nanomolar IDO1 inhibition (IC50 13 nM) with >400-fold selectivity over TDO, ensuring unambiguous target engagement in tumor immunology models. The cyclohexanone scaffold also enables versatile derivatization for SAR studies. Choose this compound for reproducible, high-impact results in cancer immunotherapy and neuroprotection research. Immediate availability for qualified R&D buyers.

Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
CAS No. 185383-65-7
Cat. No. B8759219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methoxy-1H-indol-3-YL)cyclohexanone
CAS185383-65-7
Molecular FormulaC15H17NO2
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2C3CCC(=O)CC3
InChIInChI=1S/C15H17NO2/c1-18-12-6-7-15-13(8-12)14(9-16-15)10-2-4-11(17)5-3-10/h6-10,16H,2-5H2,1H3
InChIKeyKLFKYELPHJMWMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Methoxy-1H-indol-3-YL)cyclohexanone (CAS 185383-65-7): Chemical Identity and Structural Classification for Procurement


4-(5-Methoxy-1H-indol-3-YL)cyclohexanone is a synthetic indole-cyclohexanone hybrid compound . It is characterized by a 5-methoxy-substituted indole ring attached at the C3 position to a cyclohexanone scaffold, resulting in a molecular formula of C₁₅H₁₇NO₂ and a molecular weight of 243.30 g/mol . The compound serves as a versatile intermediate and probe molecule in medicinal chemistry, particularly in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and cannabinoid receptor modulators, owing to the electron-donating methoxy group's influence on indole ring reactivity and target engagement [1].

4-(5-Methoxy-1H-indol-3-YL)cyclohexanone: Why Generic Indole or Cyclohexanone Derivatives Cannot Substitute Its Defined Pharmacological Profile


Indole-cyclohexanone conjugates exhibit profoundly divergent biological activities based on subtle structural variations. The 5-methoxy substitution pattern is a critical determinant of target potency and selectivity, as demonstrated by the compound's nanomolar IDO1 inhibition (IC₅₀ 13 nM) compared to the substantially weaker activity of non-methoxylated or differently substituted analogs [1]. Furthermore, the cyclohexanone ring geometry and substitution position dictate distinct pharmacological outcomes; for instance, cis- versus trans-isomers in related 3,5-disubstituted indole derivatives show differential selectivity between neuronal and endothelial nitric oxide synthase isoforms [2]. Consequently, substituting 4-(5-Methoxy-1H-indol-3-YL)cyclohexanone with a generic indole or an unsubstituted cyclohexanone derivative would compromise the intended biological interrogation, leading to non-reproducible results or failed lead optimization .

4-(5-Methoxy-1H-indol-3-YL)cyclohexanone: Quantified Differentiation Against Structural Analogs for Informed Scientific Selection


IDO1 Inhibition Potency: Comparative IC₅₀ Analysis of 5-Methoxy Substituted vs. Unsubstituted Indole-Cyclohexanone Analogs

4-(5-Methoxy-1H-indol-3-YL)cyclohexanone demonstrates potent inhibition of mouse indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 13 nM, as determined in transfected P815 cells [1]. In stark contrast, the 5-nitro analog 3-(5-Nitro-1H-indol-3-yl)cyclohexanone exhibits markedly reduced antiproliferative activity, with IC₅₀ values in the micromolar range (e.g., 0.56–0.83 µM) against human cancer cell lines, suggesting a divergent mechanism or reduced target engagement . Furthermore, the unsubstituted parent scaffold 3-(1H-Indol-3-yl)cyclohexanone displays an IC₅₀ of 15 µM against A2780 cells, underscoring the critical role of the 5-methoxy group in enhancing potency by over 1,000-fold in comparable cellular contexts .

IDO1 Inhibition Cancer Immunotherapy Indole Derivatives

Human IDO1 Cellular Inhibition: Broad-Spectrum Activity of 4-(5-Methoxy-1H-indol-3-YL)cyclohexanone Across Multiple Cancer Cell Lines

The compound exhibits consistent nanomolar IDO1 inhibition across a panel of human cancer cell lines, as demonstrated by IC₅₀ values of 14 nM (LXF-289), 16 nM (A375), 21 nM (MCF7), 43 nM (HepG2), and 64 nM (HeLa) [1]. This activity profile contrasts with the structurally distinct IDO1 inhibitor navoximod (NLG-919), which demonstrates a narrower cell line-dependent potency range and reduced efficacy in certain models [2]. While a direct head-to-head comparison is unavailable, the compound's consistent sub-100 nM activity across diverse cellular backgrounds suggests a robust mechanism of action potentially less susceptible to cell-type-specific resistance mechanisms.

IDO1 Inhibition Cancer Cell Lines Kynurenine Pathway

Selectivity Profile: IDO1 vs. TDO and Off-Target Enzyme Inhibition

4-(5-Methoxy-1H-indol-3-YL)cyclohexanone demonstrates a remarkable >400-fold selectivity for IDO1 (IC₅₀ = 13 nM) over the related enzyme tryptophan 2,3-dioxygenase (TDO, IC₅₀ = 5,460 nM) [1]. This selectivity is crucial for dissecting the specific roles of IDO1 in immune regulation without confounding TDO-mediated effects. In contrast, many indole-based IDO1 inhibitors exhibit poor discrimination between these two dioxygenases. Additionally, the compound shows minimal inhibition of human CYP11B1 (IC₅₀ = 1,470 nM), indicating a reduced potential for cytochrome P450-mediated drug-drug interactions or off-target endocrine effects compared to less selective chemotypes [2].

Target Selectivity IDO1 TDO CYP11B1

Cannabinoid Receptor Modulation: Differential Activity Profile of 4-(5-Methoxy-1H-indol-3-YL)cyclohexanone

The compound displays a unique functional profile at cannabinoid receptors, acting as a CB1 receptor antagonist with an IC₅₀ of 312 nM in a calcium mobilization assay [1]. In contrast, it exhibits agonist activity at the CB2 receptor with an EC₅₀ of 62 nM in a membrane potential assay [2]. This functional selectivity (antagonist at CB1 vs. agonist at CB2) distinguishes it from non-selective cannabinoid ligands and offers a valuable tool for dissecting CB1- versus CB2-mediated physiological processes. For comparison, the 5-methoxy analog AGH-107 demonstrates agonist activity at 5-HT₇ receptors (Kᵢ = 30 nM, EC₅₀ = 60 nM) but lacks significant cannabinoid receptor activity, underscoring how subtle structural modifications redirect target engagement [3].

Cannabinoid Receptors CB1 CB2 Functional Selectivity

4-(5-Methoxy-1H-indol-3-YL)cyclohexanone: Recommended Applications Based on Quantified Differential Evidence


IDO1 Inhibitor Lead Optimization and Mechanistic Studies in Cancer Immunotherapy

The compound's potent and selective IDO1 inhibition (IC₅₀ = 13 nM, >400-fold selectivity over TDO) makes it an ideal chemical starting point for structure-activity relationship (SAR) studies aimed at developing next-generation IDO1 inhibitors for cancer immunotherapy [1]. Its consistent nanomolar activity across multiple human cancer cell lines (e.g., A375, MCF7, HepG2) supports its use in cellular proof-of-concept experiments and in vivo efficacy models where robust target engagement is required [2].

Cannabinoid Receptor Pharmacology: Functional Selectivity Profiling

The compound's unique functional profile—CB1 antagonist (IC₅₀ = 312 nM) and CB2 agonist (EC₅₀ = 62 nM)—positions it as a valuable probe for dissecting the distinct physiological roles of CB1 and CB2 receptors [3]. Researchers investigating pain, inflammation, or neuroprotection can employ this compound to selectively modulate CB2 signaling while simultaneously blocking CB1-mediated psychoactive effects, thereby enabling cleaner mechanistic interpretations in preclinical models [4].

Chemical Biology Tool for Investigating Indole-Dependent Enzyme Selectivity

The >400-fold selectivity window between IDO1 and TDO inhibition provides a robust chemical tool for studies requiring unambiguous attribution of biological effects to IDO1 rather than TDO [5]. This is particularly valuable in tumor immunology research, where both enzymes contribute to tryptophan catabolism and immune suppression, and selective inhibition is essential for validating target-specific therapeutic hypotheses [6].

Synthetic Intermediate for Advanced Indole-Based Pharmacophores

The cyclohexanone moiety serves as a versatile synthetic handle for further derivatization, including Grignard additions, reductive aminations, and condensation reactions, enabling the construction of diverse indole-containing compound libraries . Its established synthetic accessibility via palladium-catalyzed direct arylation or Fischer indole methodologies ensures reliable scalability for medicinal chemistry campaigns [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Methoxy-1H-indol-3-YL)cyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.